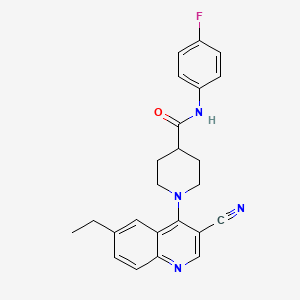1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
CAS No.: 1226440-03-4
Cat. No.: VC6335723
Molecular Formula: C24H23FN4O
Molecular Weight: 402.473
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1226440-03-4 |
|---|---|
| Molecular Formula | C24H23FN4O |
| Molecular Weight | 402.473 |
| IUPAC Name | 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30) |
| Standard InChI Key | CRGUHZMFZNWCCD-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule comprises three primary components:
-
A 3-cyano-6-ethylquinolin-4-yl group, providing aromaticity and electron-withdrawing properties.
-
A piperidine-4-carboxamide backbone, contributing conformational flexibility and hydrogen-bonding capacity.
-
A 4-fluorophenyl substituent, enhancing lipophilicity and potential target binding via halogen interactions .
The quinoline moiety’s substitution pattern (cyano at C3, ethyl at C6) influences electronic distribution, while the 4-fluorophenyl group at the piperidine’s carboxamide nitrogen introduces steric and electronic modulation.
Physicochemical Properties
Based on structural analogs (e.g., ChemDiv L483-0789), key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄FN₅O |
| Molecular Weight | 429.5 g/mol |
| logP (Predicted) | 4.3–4.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 53–58 Ų |
These values suggest moderate lipophilicity and blood-brain barrier permeability, aligning with trends observed in CNS-targeting drugs .
Synthetic Routes and Optimization
Key Synthetic Strategies
Patent US4179569A outlines methods for analogous N-(4-piperidinyl)-N-phenylamides, involving:
-
Condensation reactions between piperidine carboxylates and aryl amines.
-
Functional group interconversions, such as hydrolysis of esters to carboxamides.
-
Purification via column chromatography using chloroform/methanol gradients .
For the target compound, a plausible route involves:
-
Coupling 4-fluorobenzylamine with piperidine-4-carboxylic acid derivatives.
-
Introducing the quinoline moiety via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.
Challenges in Synthesis
-
Steric hindrance from the 6-ethylquinoline group may reduce reaction yields.
-
Regioselectivity in quinoline functionalization requires careful control of reaction conditions .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume